molecular formula C7H3ClFNS2 B14046762 4-Chloro-6-fluorobenzo[D]thiazole-2-thiol CAS No. 786657-45-2

4-Chloro-6-fluorobenzo[D]thiazole-2-thiol

Cat. No.: B14046762
CAS No.: 786657-45-2
M. Wt: 219.7 g/mol
InChI Key: LGONYRUYFYZUHA-UHFFFAOYSA-N
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Description

4-Chloro-6-fluorobenzo[D]thiazole-2-thiol: is an organic compound belonging to the benzothiazole family. This compound is characterized by the presence of chlorine and fluorine atoms attached to the benzothiazole ring, which is further substituted with a thiol group at the 2-position. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-fluorobenzo[D]thiazole-2-thiol typically involves the reaction of 4-chloro-6-fluoroaniline with carbon disulfide and potassium hydroxide, followed by cyclization with bromine. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-fluorobenzo[D]thiazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 4-Chloro-6-fluorobenzo[D]thiazole-2-thiol is unique due to the presence of both chlorine and fluorine atoms, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced inhibitory effects on bacterial quorum sensing and possess distinct pharmacokinetic properties .

Properties

CAS No.

786657-45-2

Molecular Formula

C7H3ClFNS2

Molecular Weight

219.7 g/mol

IUPAC Name

4-chloro-6-fluoro-3H-1,3-benzothiazole-2-thione

InChI

InChI=1S/C7H3ClFNS2/c8-4-1-3(9)2-5-6(4)10-7(11)12-5/h1-2H,(H,10,11)

InChI Key

LGONYRUYFYZUHA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1SC(=S)N2)Cl)F

Origin of Product

United States

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